molecular formula C11H12ClNO2 B4949395 (2-Chlorophenyl)(morpholin-4-yl)methanone CAS No. 6392-26-3

(2-Chlorophenyl)(morpholin-4-yl)methanone

Cat. No.: B4949395
CAS No.: 6392-26-3
M. Wt: 225.67 g/mol
InChI Key: ZRGHSGNYLSCFJY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(morpholin-4-yl)methanone is a ketone derivative featuring a 2-chlorophenyl group linked to a morpholine ring via a carbonyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both electron-donating and hydrophilic properties. The chlorine substituent on the phenyl ring enhances lipophilicity and influences electronic interactions. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors, antipsychotics, and anticonvulsants, owing to its balanced solubility and bioavailability profile.

Properties

IUPAC Name

(2-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHSGNYLSCFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279963
Record name (2-Chlorophenyl)(morpholin-4-yl)methanone
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Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-26-3
Record name NSC14841
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(morpholin-4-yl)methanone
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Record name 4-(2-CHLOROBENZOYL)-MORPHOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(morpholin-4-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+morpholineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+morpholine→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution in the Morpholine Ring

a. Thiomorpholine Derivative
  • Compound: (2-Chlorophenyl)(4-thiomorpholinyl)methanone
  • Key Difference : Oxygen in morpholine replaced with sulfur (thiomorpholine).
  • Impact :
    • Increased Lipophilicity : Sulfur’s larger atomic radius and lower electronegativity enhance membrane permeability but reduce aqueous solubility.
    • Electronic Effects : Thiomorpholine’s weaker hydrogen-bonding capacity may alter receptor-binding kinetics.
  • Data: Molecular formula: C₁₁H₁₂ClNOS; Average mass: 241.733 g/mol .
b. Sulfone-Modified Thiazinane Derivative
  • Compound: 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone
  • Key Difference : Incorporation of a sulfone group in a thiazinane ring.
  • Polarity: Increased polarity may reduce CNS penetration but enhance solubility.
  • Data : CAS RN: 1011958-75-0 .

Variation in the Aromatic Substituent

a. Amino-Substituted Phenyl Derivative
  • Compound: (2-Aminophenyl)(morpholin-4-yl)methanone
  • Key Difference: Chlorine replaced with an amino group (-NH₂).
  • Impact: Solubility: The amino group improves water solubility via hydrogen bonding. Reactivity: Provides a site for further functionalization (e.g., acylation, sulfonation).
  • Data : Molecular weight: 206.24 g/mol; CAS: 39630-24-5 .
b. Fluoro-Substituted Derivative
  • Compound: (4-Chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
  • Key Difference : Addition of fluorine and morpholinylmethyl groups.
  • Impact :
    • Bioavailability : Fluorine’s electronegativity enhances metabolic stability and binding affinity.
    • Steric Effects : The morpholinylmethyl group may influence steric interactions with target proteins.
  • Data : CAS: 898750-95-3 .

Replacement of Morpholine with Other Heterocycles

a. Piperidine-Pyrimidine Hybrid
  • Compound: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone
  • Key Difference : Morpholine replaced with a piperidine-pyrimidine moiety.
  • Impact :
    • Target Selectivity : The pyrimidine ring may engage in π-π stacking or hydrogen bonding with enzymes (e.g., kinases).
    • Conformational Rigidity : Piperidine’s chair conformation restricts rotational freedom.
  • Data : Molecular weight: 302.1042 g/mol; Rf: 0.18 .
b. Tetrahydrofuran Derivative
  • Compound: (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
  • Key Difference : Morpholine replaced with tetrahydrofuran (THF).
  • Impact :
    • Lipophilicity : THF’s oxygen atom provides moderate polarity, balancing solubility and permeability.
    • Stereochemistry : The THF ring’s stereochemistry may influence chiral recognition in biological systems.
  • Data : Molecular weight: 211.0524 g/mol; Rf: 0.31 .

Structural Hybrids with Sulfur Linkages

  • Compound: {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone
  • Key Difference : Incorporation of a sulfanyl (-S-) bridge.
  • Impact: Electron Withdrawal: The sulfanyl group may modulate electronic properties of the aromatic system.
  • Data: Synonyms include ZINC1386418 and AKOS005078363 .

Comparative Data Table

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight (g/mol) Key Property Reference
(2-Chlorophenyl)(morpholin-4-yl)methanone Morpholine, 2-chlorophenyl C₁₁H₁₂ClNO₂ 223.67 Balanced solubility/bioavailability -
(2-Chlorophenyl)(4-thiomorpholinyl)methanone Thiomorpholine C₁₁H₁₂ClNOS 241.73 Enhanced lipophilicity
(2-Aminophenyl)(morpholin-4-yl)methanone Morpholine, 2-aminophenyl C₁₁H₁₄N₂O₂ 206.24 Improved solubility/reactivity
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone Piperidine-pyrimidine C₁₆H₁₅ClN₂O 302.10 Target-specific interactions
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone Thiazinane-sulfone C₁₅H₁₈ClN₂O₃S 341.83 Metabolic stability

Biological Activity

(2-Chlorophenyl)(morpholin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on available research findings.

Chemical Structure

The molecular formula for this compound is C11H12ClN1OC_{11}H_{12}ClN_{1}O. The compound features a chlorinated phenyl group and a morpholine ring, which are known to contribute to various biological activities, including antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . This activity is attributed to the presence of the chlorinated phenyl group, which enhances its interaction with microbial cell membranes. Preliminary studies suggest that the compound may be effective against a range of bacteria and fungi, although specific data on minimum inhibitory concentrations (MIC) is limited.

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts cellular processes in microbes, potentially through interference with cell wall synthesis or function . Further studies are needed to clarify these mechanisms.

Comparative Biological Activity

Compound NameStructure FeaturesBiological ActivityUniqueness
This compoundContains chlorinated phenyl and morpholineAntimicrobialLacks thiazepane structure
7-Methylthieno[2,3-e][1,4]diazepinContains diazepine instead of morpholineCNS activityDifferent ring structure
6-(Thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridinPyrrolidine derivative with thiopheneAnticancerDifferent heterocyclic system

This table highlights the structural uniqueness of this compound compared to other compounds with similar functionalities.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing 2-chlorobenzoyl chloride with morpholine in an appropriate solvent.
  • Microwave-assisted synthesis , which has been shown to enhance yields and reduce reaction times significantly.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively. For instance, a study on similar morpholine derivatives indicated promising results in terms of their pharmacological activity against central nervous system disorders and microbial infections . These findings suggest that derivatives of morpholine compounds may have broader therapeutic applications.

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